molecular formula C15H13F3N2O B1396240 3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzaldehyde CAS No. 1311279-59-0

3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzaldehyde

Cat. No. B1396240
M. Wt: 294.27 g/mol
InChI Key: WLIPBJJCGZTYEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzaldehyde (3-DTMF-PBA) is an organic compound that is used in a range of scientific research applications. It is a colorless solid that is soluble in acetone, chloroform, and methanol. It has a molecular weight of 282.3 g/mol and a melting point of 124-125°C. 3-DTMF-PBA is a versatile compound that is used in a variety of scientific research applications because of its unique properties.

Scientific Research Applications

1. Synthesis of Heterocyclic Compounds

The compound is used in the synthesis of various heterocyclic compounds. For instance, the reaction of p-(dimethylamino)benzaldehyde with 5-amino-3-methyl-1-phenylpyrazole and 2-RCOCH2-1H-benzimidazoles has been reported to produce 5-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines. This synthesis includes the formation of compounds with a 1,4-dihydropyridine ring, followed by aromatization either by splitting off N,N-dimethylanyline or oxidation (Dzvinchuk, 2007).

2. Formation of Polycondensed Heterocyclic Systems

Another application is in the formation of polycondensed heterocyclic systems. This is seen in the Hantzsch three-component cyclization of 4-(dimethylamino)benzaldehyde, cyclohexane-1,3-diones, and some 1,3-[N,C]-dinucleophiles. The process involves the splitting off of N,N-dimethylaniline and leads to the formation of compounds with a γ-unsubstituted pyridine ring (Dzvinchuk, Tolmachova, Chernega, & Lozinskii, 2009).

3. Chiral Catalysis

The compound has also been used in chiral catalysis. In a study, the asymmetric reaction of dimethylzinc and benzaldehyde in the presence of (2S)-3-exo-(dimethylamino)isobornenol ((2S)-DAIB) was investigated. This research highlighted the molecular orbital and density functional calculations to understand the enantioselectivity in these reactions (Yamakawa & Noyori, 1999).

4. Synthesis of Antioxidants

The synthesis and study of 6-substituted-2,4-dimethyl-3-pyridinols, including derivatives of the compound, have shown interesting antioxidant properties. This research has contributed to understanding the synthesis strategies and reactivity of these compounds towards radicals, thus indicating their potential as chain-breaking antioxidants (Wijtmans, Pratt, Brinkhorst, Serwa, Valgimigli, Pedulli, & Porter, 2004).

5. Luminescent Properties

The compound's derivatives have been explored for their luminescent properties. For example, zinc complexes based on 1,2,4-triazoles synthesized from derivatives of the compound demonstrated strong green-blue luminescence in the solid state, indicating potential applications in materials science (Gusev et al., 2011).

properties

IUPAC Name

3-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O/c1-20(2)14-13(7-12(8-19-14)15(16,17)18)11-5-3-4-10(6-11)9-21/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIPBJJCGZTYEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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